molecular formula C11H6F5NO3 B14377773 2,3,4,5,6-Pentafluoro-N-(2-oxooxolan-3-yl)benzamide CAS No. 88192-88-5

2,3,4,5,6-Pentafluoro-N-(2-oxooxolan-3-yl)benzamide

Cat. No.: B14377773
CAS No.: 88192-88-5
M. Wt: 295.16 g/mol
InChI Key: ZHWMJPGLOWBPDQ-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentafluoro-N-(2-oxooxolan-3-yl)benzamide is a fluorinated benzamide derivative. This compound is characterized by the presence of five fluorine atoms attached to the benzene ring and a 2-oxooxolan-3-yl group attached to the amide nitrogen. The fluorine atoms significantly alter the electronic properties of the benzene ring, making this compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-Pentafluoro-N-(2-oxooxolan-3-yl)benzamide typically involves the reaction of 2,3,4,5,6-pentafluorobenzoyl chloride with 2-oxooxolan-3-amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an inert atmosphere to prevent any side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentafluoro-N-(2-oxooxolan-3-yl)benzamide can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles under appropriate conditions.

    Reduction: The carbonyl group in the oxolan ring can be reduced to form the corresponding alcohol.

    Oxidation: The amide group can be oxidized to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

    Nucleophilic substitution: The major products are the substituted benzamides.

    Reduction: The major product is the corresponding alcohol.

    Oxidation: The major product is the corresponding carboxylic acid.

Scientific Research Applications

2,3,4,5,6-Pentafluoro-N-(2-oxooxolan-3-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentafluoro-N-(2-oxooxolan-3-yl)benzamide involves its interaction with specific molecular targets. The fluorine atoms on the benzene ring can enhance the compound’s binding affinity to certain enzymes or receptors by forming strong hydrogen bonds and van der Waals interactions. The oxolan ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5,6-Pentafluorobenzamide: Similar structure but lacks the oxolan ring.

    2,3,4,5,6-Pentafluorophenylacetic acid: Contains a carboxylic acid group instead of an amide group.

    2,3,4,5,6-Pentafluorobenzaldehyde: Contains an aldehyde group instead of an amide group.

Uniqueness

2,3,4,5,6-Pentafluoro-N-(2-oxooxolan-3-yl)benzamide is unique due to the presence of both the highly fluorinated benzene ring and the oxolan ring. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable compound for various research applications.

Properties

CAS No.

88192-88-5

Molecular Formula

C11H6F5NO3

Molecular Weight

295.16 g/mol

IUPAC Name

2,3,4,5,6-pentafluoro-N-(2-oxooxolan-3-yl)benzamide

InChI

InChI=1S/C11H6F5NO3/c12-5-4(6(13)8(15)9(16)7(5)14)10(18)17-3-1-2-20-11(3)19/h3H,1-2H2,(H,17,18)

InChI Key

ZHWMJPGLOWBPDQ-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C1NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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